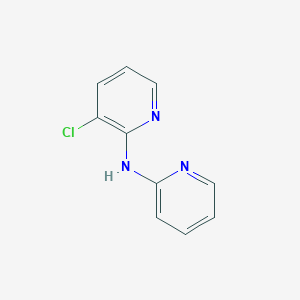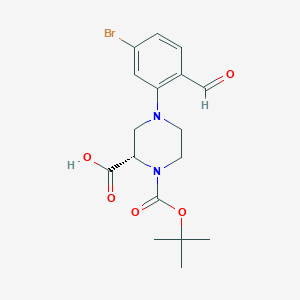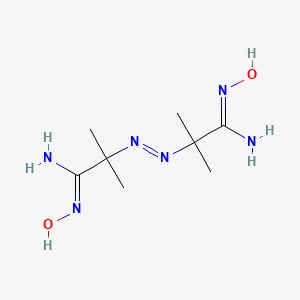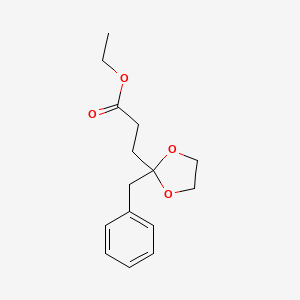
2-Hydroxypropyl methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl methanethiosulfonate is an organic compound with the molecular formula C₄H₁₀O₃S₂. It is a colorless, transparent liquid with a pungent odor. This compound is commonly used as a cross-linking reagent in biochemical research, particularly for studying the structure and function of proteins and other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl methanethiosulfonate can be synthesized through the reaction of methanesulfonyl chloride with 2-hydroxypropyl mercaptan. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored and controlled to prevent any side reactions and to ensure the safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropyl methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent to study the structure of complex molecules.
Biology: Employed in the modification of cysteine residues in proteins to study protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized polymers and materials
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl methanethiosulfonate involves the formation of disulfide bonds with cysteine residues in proteins. This cross-linking can stabilize protein structures or alter their function. The compound targets sulfhydryl groups (-SH) in cysteine residues, converting them into disulfide bonds (-S-S-CH₃), which can be reversed by reducing agents .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl methanethiosulfonate
- Ethyl methanethiosulfonate
- Propyl methanethiosulfonate
Comparison
2-Hydroxypropyl methanethiosulfonate is unique due to its hydroxyl group, which enhances its reactivity and solubility in aqueous solutions. This makes it particularly useful in biological applications compared to its analogs, which may lack the hydroxyl group and thus have different solubility and reactivity profiles .
Propiedades
Número CAS |
30388-01-3 |
|---|---|
Fórmula molecular |
C4H10O3S2 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
1-methylsulfonylsulfanylpropan-2-ol |
InChI |
InChI=1S/C4H10O3S2/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3 |
Clave InChI |
CYRYBYQBGSMZMK-UHFFFAOYSA-N |
SMILES canónico |
CC(CSS(=O)(=O)C)O |
Descripción física |
Light to bright yellow liquid with a pungent sour odor; [Reference #1] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
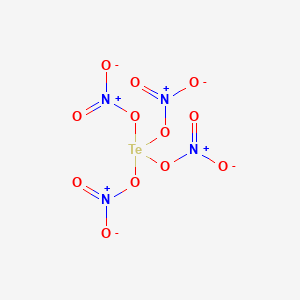
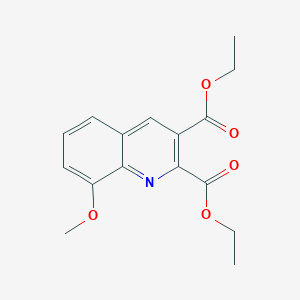
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
![N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
